molecular formula C17H12BrClF3N3O2 B11218739 Propan-2-yl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Propan-2-yl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B11218739
M. Wt: 462.6 g/mol
InChI Key: WIZKUVKQMATYJL-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Halides and nucleophiles under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which may exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate stands out due to its specific substituents, which confer unique biological activities and potential therapeutic applications. Its trifluoromethyl group, in particular, enhances its stability and bioavailability .

Properties

Molecular Formula

C17H12BrClF3N3O2

Molecular Weight

462.6 g/mol

IUPAC Name

propan-2-yl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C17H12BrClF3N3O2/c1-8(2)27-16(26)14-13(19)15-23-11(9-3-5-10(18)6-4-9)7-12(17(20,21)22)25(15)24-14/h3-8H,1-2H3

InChI Key

WIZKUVKQMATYJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)Br)C(F)(F)F

Origin of Product

United States

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